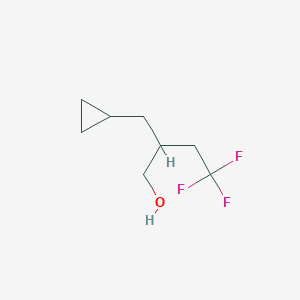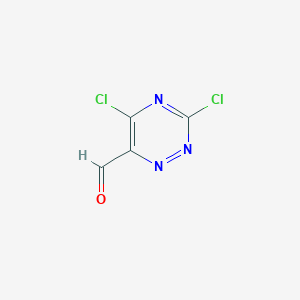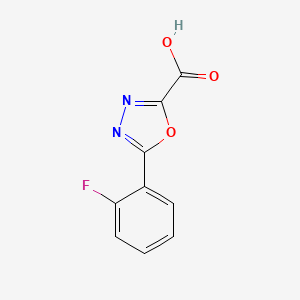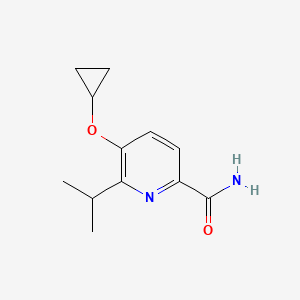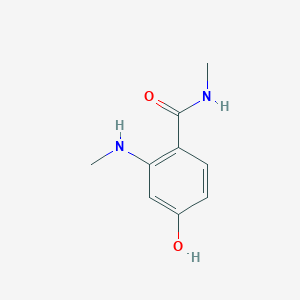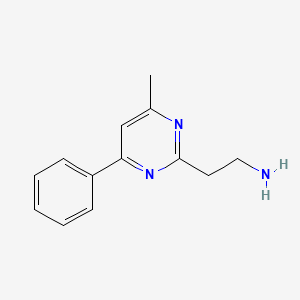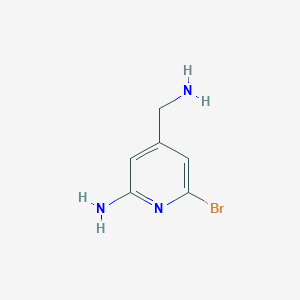
4-(Aminomethyl)-6-bromopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-6-bromopyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position and an aminomethyl group at the 4th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-bromopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-aminopyridine followed by the introduction of the aminomethyl group through a Mannich reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde with a secondary amine for the Mannich reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-6-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling; copper catalysts for Ullmann coupling.
Major Products:
- Substituted pyridines, primary amines, and various coupled products depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-6-bromopyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that can undergo further chemical modifications.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-6-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromine atom may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
4-(Aminomethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromopyridin-2-amine: Lacks the aminomethyl group, limiting its applications in forming hydrogen bonds or ionic interactions.
4-(Aminomethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness: 4-(Aminomethyl)-6-bromopyridin-2-amine is unique due to the presence of both the bromine atom and the aminomethyl group, providing a versatile platform for various chemical modifications and interactions. This dual functionality enhances its utility in synthetic chemistry and potential biological applications.
Propiedades
Fórmula molecular |
C6H8BrN3 |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-bromopyridin-2-amine |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
Clave InChI |
VJAXIILNHNFMEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



